molecular formula C20H22N2OS B2380840 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477862-09-2

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B2380840
CAS No.: 477862-09-2
M. Wt: 338.47
InChI Key: CEASWQZAEPPGBF-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a tert-butylphenyl group and a methylbenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with thionyl chloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl or benzyl derivatives.

Scientific Research Applications

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-methylbenzylsulfanyl)-1,3,4-oxadiazole
  • 2-[4-(Methyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-5-7-15(8-6-14)13-24-19-22-21-18(23-19)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASWQZAEPPGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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